molecular formula C18H34Cl2N2O5S B7804867 Dalacin (TN)

Dalacin (TN)

Cat. No.: B7804867
M. Wt: 461.4 g/mol
InChI Key: AUODDLQVRAJAJM-GQYOKNPUSA-N
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Description

Dalacin® C (clindamycin) is a semisynthetic antibiotic belonging to the lincosamide class, derived from lincomycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation . Available in multiple formulations (capsules, injectable solutions, topical creams), it is prescribed for serious bacterial infections caused by Gram-positive aerobes (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and anaerobic pathogens (e.g., Bacteroides fragilis) . Dalacin C is particularly recommended for penicillin-allergic patients or cases where penicillin is ineffective . Key pharmacokinetic parameters include high oral bioavailability (~90%) and a half-life of 2–3 hours, with primary metabolism in the liver .

Properties

IUPAC Name

(2S,4R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10-,11+,12?,13+,14-,15-,16-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUODDLQVRAJAJM-GQYOKNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)NC([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)C(C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21462-39-5
Record name Clindamycin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

2a. Step I: Protection of Clindamycin Hydrochloride

The synthesis begins with the protection of clindamycin hydrochloride’s hydroxyl groups to prevent undesired side reactions during phosphorylation. 2,2-Dimethoxypropane is employed as a protecting agent under acidic conditions, forming a 3,4-O-isopropylidene derivative.

Reaction Conditions

  • Solvent : Pyridine or acetone

  • Temperature : 100–120°C (reflux)

  • Duration : 8–12 hours

  • Yield : 70–75%

The protected intermediate (melting point: 162–163°C) is isolated via filtration and washed with acetone to remove residual reagents. This step is critical for preventing phosphorylation at unintended sites.

2b. Step II: Phosphorylation Reaction

Phosphorylation introduces the phosphate group using phosphorus oxychloride (POCl₃) in the presence of benzyl alcohol. The reaction proceeds via nucleophilic substitution, where the protected clindamycin’s hydroxyl group attacks the electrophilic phosphorus center.

Key Parameters

  • Solvent : Pyridine or 1,2-dichloroethane

  • Temperature : Sub-ambient (0–5°C) during POCl₃ addition, warming to 25°C post-addition

  • Reagents : Benzyl alcohol (dual role as reactant and solvent)

  • By-product Removal : Aqueous washes to eliminate HCl and excess POCl₃

The product, clindamycin phosphoryl benzylate hydrochloride (melting point: 254–258°C), is crystallized using acetone.

2c. Step III: Deprotection and Isolation

Acidic hydrolysis removes the isopropylidene protecting group.

Deprotection Conditions

  • Acid : Hydrochloric acid (aqueous or methanolic)

  • Temperature : 75°C

  • Workup : Distillation of solvents and precipitation with water

The deprotected intermediate (clindamycin benzylate hydrochloride , melting point: 218–220°C) is neutralized with ammonium hydroxide to yield the free base.

2d. Step IV: Formation of Clindamycin Phosphate

Hydrogenolysis cleaves the benzyl group from the phosphate ester using a palladium on carbon (Pd/C) catalyst.

Hydrogenolysis Parameters

  • Solvent : Methanol/water mixture

  • Pressure : Atmospheric hydrogen

  • Purification : Recrystallization from acetonitrile

The final product, clindamycin phosphate (melting point: 175°C with decomposition), is obtained in >95% purity.

Process Optimization and Critical Parameters

3a. Solvent Selection

  • Pyridine facilitates phosphorylation by neutralizing HCl, but its toxicity necessitates stringent removal.

  • Benzyl alcohol enhances solubility of intermediates, reducing by-product formation.

  • Acetonitrile improves crystallization efficiency during final purification.

3b. Temperature Control

  • Phosphorylation at sub-ambient temperatures minimizes side reactions.

  • Deprotection at 75°C balances reaction rate and product stability.

3c. Yield vs. Purity Trade-offs

  • Recrystallization solvents (e.g., acetone, acetonitrile) impact purity but may reduce yields by 5–10%.

  • Activated charcoal treatment removes colored impurities without affecting potency.

Analytical Characterization of Clindamycin Phosphate

5a. Physicochemical Properties

PropertyValueSource
Melting Point175°C (decomposition)
pKa0.964 (pK₁), 6.081 (pK₂)
Partition Coefficient0.03 (octanol/water)
SolubilityFreely soluble in water

5b. Spectroscopic Data

  • IR Spectroscopy : P=O stretch at 1260 cm⁻¹ confirms phosphate group.

  • NMR : δ 5.2 ppm (m, H-2) shifts upon phosphorylation.

Industrial-Scale Production Considerations

6a. Equipment Design

  • Reactor Material : Glass-lined steel to resist corrosive reagents (POCl₃, HCl).

  • Filtration Systems : Centrifugal filters for high-throughput crystallization.

6c. Regulatory Compliance

  • Impurity Limits : <0.1% triphenylphosphine oxide (by-product).

  • Stability Testing : pH 3.5–4.5 in aqueous solution to ensure shelf life .

Chemical Reactions Analysis

Clindamycin undergoes various chemical reactions, including:

    Oxidation: Clindamycin can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of clindamycin can lead to the formation of deschloroclinamycin. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Clindamycin can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Scientific Research Applications

Clinical Applications

Clindamycin is extensively used in clinical settings for treating infections caused by susceptible organisms. Its primary indications include:

  • Skin and Soft Tissue Infections : Effective against infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA).
  • Respiratory Tract Infections : Utilized for pneumonia and other respiratory infections.
  • Dental Infections : Commonly prescribed for dental abscesses and periodontal infections.
  • Bacterial Vaginosis : Demonstrated efficacy in treating recurrent bacterial vaginosis, particularly in patients resistant to metronidazole .

Research in Antibiotic Resistance

Clindamycin serves as a model compound in studies investigating antibiotic resistance mechanisms. Research has focused on its interactions with bacterial strains that exhibit resistance, providing insights into microbial community dynamics and the evolution of resistance.

Pharmaceutical Development

In the pharmaceutical industry, clindamycin is used to develop topical formulations for acne treatment. Studies have shown that clindamycin combined with other agents like salicylic acid significantly enhances efficacy in reducing acne lesions .

Veterinary Medicine

Clindamycin is also employed in veterinary medicine for treating infections in animals, particularly those caused by anaerobic bacteria.

Table 1: Clinical Indications of Dalacin

IndicationPathogens InvolvedDosage Form
Skin and Soft Tissue InfectionsStaphylococcus aureus (MRSA)Oral, Topical
Respiratory Tract InfectionsStreptococcus pneumoniaeOral
Dental InfectionsAnaerobic bacteriaOral
Bacterial VaginosisGardnerella vaginalisOral

Table 2: Efficacy of Clindamycin in Acne Treatment

Study ReferenceTreatment RegimenEfficacy (%)
Clindamycin vs. Salicylic AcidClindamycin 1% + Salicylic Acid 2%77.9% reduction
Clindamycin GelClindamycin 1% Nanoemulsion69.3% reduction
Conventional Clindamycin GelClindamycin 1%51.9% reduction

Case Study 1: Treatment of Recurrent Bacterial Vaginosis

A clinical trial evaluated the effectiveness of clindamycin versus metronidazole in women with recurrent bacterial vaginosis. Results indicated that clindamycin was effective even in cases resistant to metronidazole, highlighting its role as a second-line treatment option .

Case Study 2: Management of Acne Vulgaris

In a randomized controlled trial involving patients with moderate acne vulgaris, topical clindamycin was found to significantly reduce total lesion counts compared to placebo. The study emphasized the importance of combining topical antibiotics with other treatments to mitigate resistance development .

Comparison with Similar Compounds

Clindamycin vs. Lincomycin

Lincomycin, the parent compound of clindamycin, shares the same mechanism of action but differs significantly in pharmacokinetics and spectrum:

Parameter Clindamycin (Dalacin C) Lincomycin
Bioavailability High (~90%) Low (30–40%)
Spectrum Broader anaerobic coverage, including Bacteroides spp. Limited anaerobic activity
Clinical Use Preferred for severe anaerobic infections (e.g., intra-abdominal abscesses) Largely replaced by clindamycin
Side Effects Higher risk of C. difficile colitis Similar GI toxicity but less frequently associated with colitis
Cross-Reactivity Contraindicated in patients with lincomycin hypersensitivity N/A

Clindamycin’s structural modification (7-chloro substitution of lincomycin) enhances stability against enzymatic degradation and tissue penetration, making it more effective in clinical practice .

Clindamycin vs. Macrolides (Erythromycin)

Macrolides (e.g., erythromycin) also target the 50S ribosomal subunit but differ in spectrum and resistance profiles:

Parameter Clindamycin Erythromycin
Spectrum Superior against anaerobes and methicillin-sensitive S. aureus (MSSA) Broader Gram-negative coverage (e.g., Haemophilus influenzae)
Resistance Common in methicillin-resistant S. aureus (MRSA) due to erm gene methylation Resistance via efflux pumps (mef genes) or methylation
Drug Interactions Enhances neuromuscular blockers; contraindicated with CYP3A4 inducers (e.g., rifampin) Inhibits CYP3A4, increasing toxicity of theophylline, statins
Side Effects Colitis, metallic taste GI upset, QT prolongation

Clindamycin is preferred for anaerobic and penicillin-allergic patients, while macrolides are used for atypical pathogens (e.g., Mycoplasma) .

Clindamycin vs. Metronidazole

Metronidazole, a nitroimidazole, targets anaerobic bacteria and protozoa through DNA disruption:

Parameter Clindamycin Metronidazole
Spectrum Gram-positive aerobes and anaerobes Strict anaerobes (e.g., Clostridium difficile), protozoa
Mechanism Protein synthesis inhibition DNA strand breakage via toxic metabolites
Clinical Use Skin/soft tissue infections, dental infections First-line for C. difficile colitis, trichomoniasis
Side Effects Colitis risk Neurotoxicity (peripheral neuropathy), disulfiram-like reaction with alcohol

Clindamycin is often combined with metronidazole in mixed aerobic-anaerobic infections, though metronidazole alone is superior for C. difficile .

Pharmacokinetic Comparison of Clindamycin Formulations

A bioequivalence study compared Dalacin C® (reference) and Clindox® (generic clindamycin) in 24 healthy volunteers :

Parameter Dalacin C® (Mean ± SD) Clindox® (Mean ± SD)
AUC0–∞ 12.4 ± 3.1 µg·h/mL 12.1 ± 2.9 µg·h/mL
Cmax 2.8 ± 0.7 µg/mL 2.7 ± 0.6 µg/mL
Tmax 1.0 ± 0.3 h 1.1 ± 0.4 h
t1/2 2.9 ± 0.6 h 2.8 ± 0.5 h

The 90% confidence intervals for AUC and Cmax ratios fell within 80–125%, confirming bioequivalence .

Biological Activity

Dalacin, known generically as clindamycin, is an antibiotic that exhibits significant biological activity against a variety of bacterial pathogens. This article delves into its mechanisms of action, spectrum of activity, clinical applications, and recent research findings.

Clindamycin primarily exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 23S rRNA component of the 50S ribosomal subunit, leading to the disruption of peptide bond formation during protein elongation. This binding not only impedes ribosome assembly but also affects the translation process, ultimately inhibiting bacterial growth and replication .

Key Mechanisms:

  • Inhibition of Peptide Bond Formation : Clindamycin targets the peptidyl transferase loop in domain V of 23S rRNA .
  • Structural Mimicry : Its structure resembles that of tRNA molecules, which aids in its binding to the ribosome .

Spectrum of Activity

Clindamycin has a narrow spectrum of activity, primarily effective against:

  • Gram-positive Bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.
  • Anaerobic Bacteria : Such as Bacteroides fragilis and Propionibacterium acnes .

Clinical Applications

Clindamycin is used in various clinical settings, including:

  • Skin and Soft Tissue Infections : Particularly those caused by susceptible strains of Staphylococcus and Streptococcus.
  • Bone Infections : Effective against osteomyelitis due to its ability to penetrate bone tissue.
  • Acne Treatment : Topically applied clindamycin is effective against acne vulgaris by targeting Propionibacterium acnes .

Recent Research Findings

Recent studies have highlighted the impact of clindamycin on biofilm formation, particularly in Staphylococcus aureus. Subinhibitory concentrations of clindamycin were found to enhance biofilm mass and alter its composition by increasing extracellular DNA (eDNA) content. This finding suggests that clindamycin may have a dual role in managing biofilm-associated infections by both inhibiting bacterial growth and modifying biofilm dynamics .

Table: Summary of Clindamycin's Biological Activity

Aspect Details
Mechanism Inhibits protein synthesis by binding to 50S ribosomal subunit
Target Bacteria Gram-positive cocci, anaerobes
Clinical Uses Skin infections, osteomyelitis, acne treatment
Biofilm Impact Enhances biofilm formation; increases eDNA content

Case Studies

  • Biofilm Formation in Staphylococcus aureus :
    • A study demonstrated that subinhibitory concentrations of clindamycin led to a 3.5-fold increase in biofilm mass in certain mutants of S. aureus, indicating a complex interaction between antibiotic treatment and biofilm dynamics .
  • Acne Treatment Efficacy :
    • In clinical trials assessing topical clindamycin for acne vulgaris, it was shown to significantly reduce lesions associated with P. acnes, highlighting its effectiveness as a first-line treatment for this condition .

Q & A

Q. What steps validate the reproducibility of Dalacin’s in vitro biofilm disruption assays?

  • Methodological Guidance : Standardize biofilm growth conditions (e.g., flow rate, media). Use crystal violet staining with spectrophotometric quantification and include positive/negative controls. Share raw data and protocols via repositories like Figshare to enable replication .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.